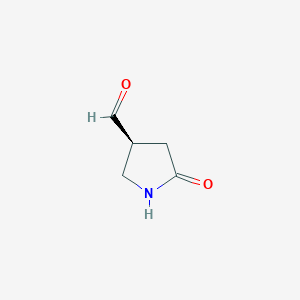
(S)-5-Oxopyrrolidine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Oxopyrrolidine-3-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring, a ketone group, and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Oxopyrrolidine-3-carbaldehyde typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the oxidation of (S)-proline derivatives. The reaction conditions often include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to maintain the integrity of the chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic oxidation of (S)-proline using supported metal catalysts under controlled conditions. This method allows for the efficient production of the compound with high enantiomeric purity.
化学反应分析
Types of Reactions
(S)-5-Oxopyrrolidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: (S)-5-Oxopyrrolidine-3-carboxylic acid.
Reduction: (S)-5-Hydroxypyrrolidine-3-carbaldehyde or (S)-5-Hydroxypyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
(S)-5-Oxopyrrolidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (S)-5-Oxopyrrolidine-3-carbaldehyde exerts its effects is primarily through its reactive carbonyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic pathways.
相似化合物的比较
Similar Compounds
®-5-Oxopyrrolidine-3-carbaldehyde: The enantiomer of (S)-5-Oxopyrrolidine-3-carbaldehyde, with similar chemical properties but different biological activities.
5-Oxopyrrolidine-2-carbaldehyde: A structural isomer with the aldehyde group at a different position, leading to different reactivity and applications.
Pyrrolidine-3-carboxaldehyde: Lacks the ketone group, resulting in different chemical behavior and uses.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both ketone and aldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
属性
分子式 |
C5H7NO2 |
|---|---|
分子量 |
113.11 g/mol |
IUPAC 名称 |
(3S)-5-oxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C5H7NO2/c7-3-4-1-5(8)6-2-4/h3-4H,1-2H2,(H,6,8)/t4-/m0/s1 |
InChI 键 |
UCCVKBRTSQNCKG-BYPYZUCNSA-N |
手性 SMILES |
C1[C@@H](CNC1=O)C=O |
规范 SMILES |
C1C(CNC1=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14886974.png)
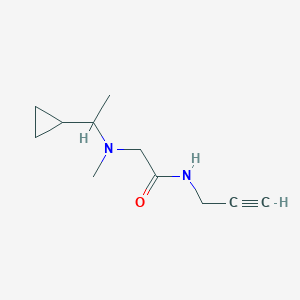
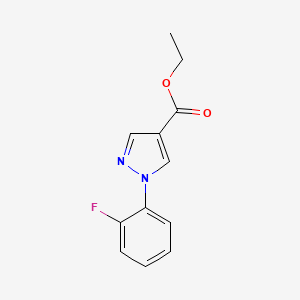
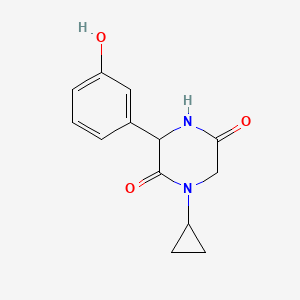
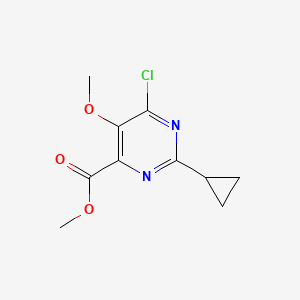
![(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14887001.png)
![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)
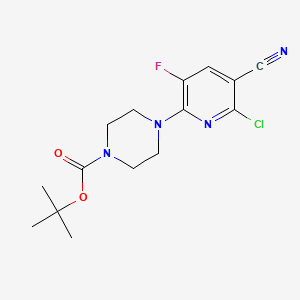
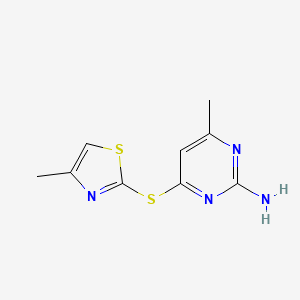
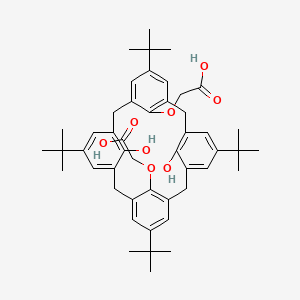

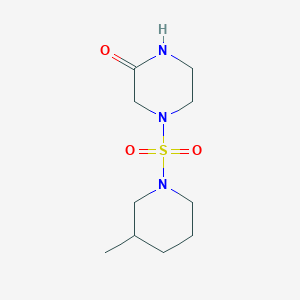
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
